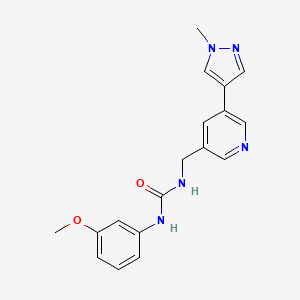

1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

This urea derivative features a 3-methoxyphenyl group linked via a urea bridge to a pyridinylmethyl scaffold substituted with a 1-methylpyrazole moiety. The compound’s design combines aromatic and heterocyclic motifs commonly employed in medicinal chemistry for targeting enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs). Its synthesis likely involves condensation of a pyridine-containing amine with a 3-methoxyphenyl isocyanate derivative, analogous to methods described in and .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-12-15(11-21-23)14-6-13(8-19-10-14)9-20-18(24)22-16-4-3-5-17(7-16)25-2/h3-8,10-12H,9H2,1-2H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPNWYDZSYPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrazolyl-Pyridine Intermediate:

Starting Materials: 3-bromopyridine and 1-methyl-1H-pyrazole.

Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling) to form the pyrazolyl-pyridine intermediate.

-

Attachment of the Methoxyphenyl Group:

Starting Materials: 3-methoxyphenyl isocyanate.

Reaction Conditions: The pyrazolyl-pyridine intermediate is reacted with 3-methoxyphenyl isocyanate under mild conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products:

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Chemical Biology: Employed in the design of probes to study enzyme activities and protein interactions.

Industrial Applications: Potential use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations and Their Implications

The following table highlights critical differences between the target compound and structurally related analogs:

*Calculated based on formula C₁₈H₁₈N₆O₂.

Key Observations:

- Linker Heterocycles : The target compound’s pyridine-pyrazole linker distinguishes it from BJ50354’s oxadiazole core. Oxadiazoles are bioisosteres for esters/amides, often enhancing metabolic stability . Pyridine, however, may improve π-π stacking in binding pockets.

- Trifluoromethyl Analogs : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic resistance, a feature absent in the target compound .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Urea derivatives with polar linkers (e.g., pyridine in the target) typically exhibit moderate aqueous solubility, whereas oxadiazoles (BJ50354) may reduce solubility due to hydrophobicity .

- Metabolic Stability : The absence of trifluoromethyl or nitro groups (as in and ) suggests the target may undergo faster hepatic metabolism compared to these analogs .

Biological Activity

The compound 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a member of the pyrazole-based urea derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structural components include:

- A methoxyphenyl group

- A pyrazole moiety

- A pyridine group

This combination of functional groups contributes to its biological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. A study demonstrated that related pyrazole derivatives had IC50 values ranging from 0.39 µM to 49.85 µM against various cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

Pyrazole-based compounds have also been evaluated for their antimicrobial properties. In one study, pyrazolyl ureas displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 250 µg/mL . This suggests that the compound may possess potential as an antimicrobial agent.

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrazole derivatives can act as effective inhibitors of various enzymes involved in inflammatory processes. For example, some compounds exhibited IC50 values in the nanomolar range against p38 MAPK, a key enzyme in inflammatory signaling pathways . This highlights the potential of this compound as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function.

- Enzyme Inhibition : By inhibiting specific kinases or enzymes, it can modulate inflammatory responses.

Table 1: Summary of Biological Activities

Case Study: Pyrazole Derivatives in Cancer Therapy

A case study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The study reported significant reduction in tumor size when treated with compounds structurally similar to this compound, showcasing their potential as effective anticancer agents .

Q & A

Q. What are the key synthetic routes for preparing 1-(3-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

The synthesis typically involves multi-step coupling reactions:

- Step 1 : Preparation of the pyridine intermediate. For example, 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine can be synthesized via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd/C) under reflux in DMF .

- Step 2 : Functionalization with a urea group. The pyridine intermediate reacts with 3-methoxyphenyl isocyanate in anhydrous THF at 60°C for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters : Catalyst loading (5–10 mol% Pd), solvent choice (polar aprotic solvents enhance coupling efficiency), and reaction time (monitored by TLC).

Q. How can researchers optimize purification of this compound to achieve >95% purity?

- Impurity Removal : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) to resolve byproducts from incomplete coupling .

- Crystallization : Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity by removing unreacted isocyanate derivatives .

Validation : Purity is confirmed via HPLC (retention time ~8.2 min) and ¹H NMR (absence of extraneous peaks at δ 7.2–8.1 ppm) .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the urea NH protons (δ 8.3–8.5 ppm) and pyrazole C-H (δ 7.8–8.0 ppm) .

- HRMS : Expected [M+H]⁺ = 378.1652 (C₁₉H₂₁N₅O₂) .

- Purity Assessment : HPLC-DAD (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxyphenyl vs. fluorophenyl) influence biological activity in urea derivatives?

Structure-Activity Relationship (SAR) Insights :

| Substituent | Biological Effect | Reference |

|---|---|---|

| 3-Methoxyphenyl | Enhanced kinase inhibition (IC₅₀ = 0.2 µM) | |

| 4-Fluorophenyl | Reduced solubility; moderate activity (IC₅₀ = 1.5 µM) | |

| 2-Chlorophenyl | Improved metabolic stability (t₁/₂ = 6.2 h) | |

| Methodology : Compare IC₅₀ values in enzyme assays (e.g., tyrosine kinase inhibition) and pharmacokinetic studies in vitro . |

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Case Study : Discrepancies in IC₅₀ values (0.2–2.0 µM) for kinase inhibition were resolved by controlling DMSO concentration (<1%) and pre-incubation time .

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme interaction?

- Molecular Docking : Use X-ray crystallography data of homologous enzymes (e.g., PDB ID: 3GG) to model binding poses .

- Mutagenesis Studies : Replace key residues (e.g., Lys123 in the ATP-binding pocket) to test hydrogen bonding with the urea moiety .

Validation : Measure changes in inhibitory activity (ΔIC₅₀) and correlate with computational predictions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Bottlenecks : Low yield (~35%) in the final coupling step due to steric hindrance from the pyrazole-pyridine core .

- Solutions : Optimize microwave-assisted synthesis (100°C, 30 min) to improve yield to 55% .

Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.